

Application Notes and Protocols for La-Ce Geochronology in Rock Dating

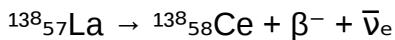
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction to La-Ce Geochronology

The Lanthanum-Cerium (La-Ce) geochronometer is a radiometric dating method based on the beta decay of ^{138}La to ^{138}Ce . With a very long half-life of approximately 105 billion years, this isotopic system is particularly well-suited for dating ancient geological materials, including terrestrial rocks and meteorites, providing insights into early Earth processes and the formation of the solar system. The method relies on the precise measurement of the parent isotope ^{138}La and the radiogenic daughter isotope ^{138}Ce , along with a stable reference isotope, typically ^{142}Ce . By analyzing multiple minerals or whole-rock samples from the same geological unit that have varying La/Ce ratios, an isochron can be constructed to determine the age of the rock and the initial $^{138}\text{Ce}/^{142}\text{Ce}$ isotopic composition of the system.

Principle of the Method

The La-Ce dating method is based on the following nuclear decay equation:

The age of a sample can be calculated using the isochron equation:

$$(\text{Ce} / \text{Ce})_{\text{present}} = (\text{Ce} / \text{Ce})_{\text{initial}} + (\text{La} / \text{Ce})_{\text{present}} * [(e^{(\lambda t)} - 1) * (\text{La} / \text{La})_{\text{natural}}]$$

Where:

- $(^{138}\text{Ce} / ^{142}\text{Ce})_{\text{present}}$ is the measured isotopic ratio in the sample.
- $(^{138}\text{Ce} / ^{142}\text{Ce})_{\text{initial}}$ is the isotopic ratio at the time of the rock's formation.
- $(^{139}\text{La} / ^{142}\text{Ce})_{\text{present}}$ is the measured isotopic ratio in the sample.
- λ is the decay constant of ^{138}La .
- t is the age of the sample.
- $(^{138}\text{La} / ^{139}\text{La})_{\text{natural}}$ is the natural abundance ratio of the lanthanum isotopes.

The half-life of ^{138}La is approximately 1.02×10^{11} years to 1.05×10^{11} years.[\[1\]](#)[\[2\]](#)[\[3\]](#) The decay constant (λ) can be calculated using the formula: $\lambda = \ln(2) / t_{1/2}$.

An isochron is a straight line on a plot of $(^{138}\text{Ce} / ^{142}\text{Ce})_{\text{present}}$ against $(^{139}\text{La} / ^{142}\text{Ce})_{\text{present}}$ for a series of co-genetic samples. The slope of this line is proportional to $(e^{(\lambda t)} - 1)$, from which the age 't' can be determined. The y-intercept of the isochron gives the initial $(^{138}\text{Ce} / ^{142}\text{Ce})$ ratio.

Data Presentation

The following table summarizes quantitative data from various La-Ce geochronology studies on different rock types.

Rock Type	Location	Age (Ma)	Initial $^{138}\text{Ce}/^{142}\text{Ce}$	Reference
Carbonate Rocks	Red Lake, Superior Craton, Canada	2873 \pm 7	0.022565 \pm 0.000005	[4][5]
Carbonate Rocks	Woman Lake, Superior Craton, Canada	2846 \pm 5	0.022564 \pm 0.000004	[4]
Carbonate Rocks	Steep Rock, Superior Craton, Canada	2780 \pm 1	0.022566 \pm 0.000003	[4]
Banded Iron Formation	Moodies Group, Barberton Greenstone Belt, South Africa	60 \pm 32	Not Reported	[6]
Gabbro	Bushveld Complex, South Africa	2050 \pm 90 (Sm- Nd age for comparison)	Not Reported in Abstract	[7]

Experimental Protocols

Sample Preparation

- **Sample Selection and Crushing:** Select fresh, unweathered rock samples representative of the geological unit to be dated. Crush the samples to a grain size of approximately 200-300 μm using a jaw crusher and a disc mill. For mineral isochron dating, separate individual minerals (e.g., plagioclase, pyroxene, apatite) using standard magnetic and heavy liquid separation techniques.
- **Washing and Drying:** Wash the crushed rock powder or mineral separates with ultrapure water to remove any surface contamination. Dry the samples in an oven at a low temperature (e.g., 60°C) to avoid any alteration.

Sample Digestion

- Weighing: Accurately weigh approximately 100-200 mg of the powdered sample into a clean Savillex® PFA vial.
- Acid Digestion: Add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃) (e.g., in a 2:1 ratio) to the vial.
- Heating: Place the sealed vials on a hotplate at a controlled temperature (e.g., 120-150°C) for several days to ensure complete dissolution of the sample.
- Evaporation and Re-dissolution: After complete digestion, evaporate the acid mixture to dryness. Re-dissolve the residue in a smaller volume of concentrated HNO₃ and evaporate again to remove any remaining fluorides. Finally, dissolve the sample in a known volume of dilute HNO₃ (e.g., 2-3 M) for subsequent chemical separation.

Chemical Separation of Lanthanum and Cerium

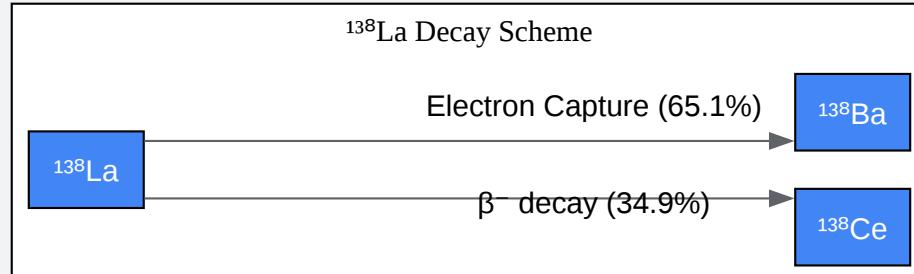
A three-step ion-exchange chromatography procedure is typically employed to separate La and Ce from the rock matrix and from each other.

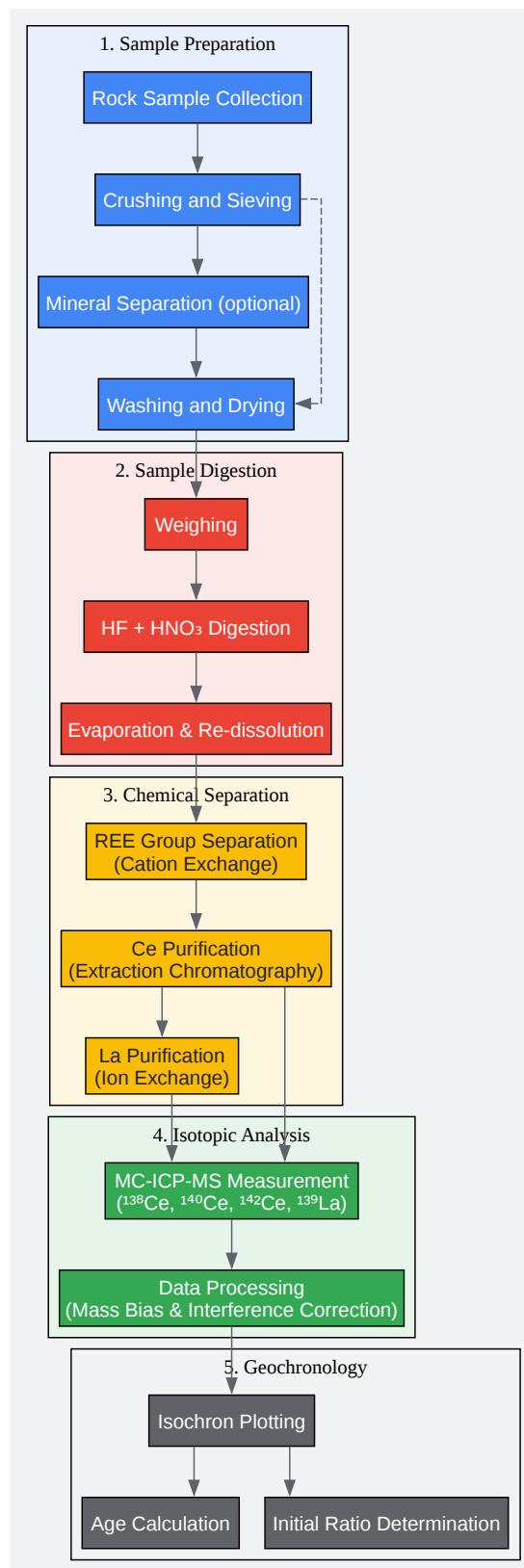
- Step 1: Group Separation of Rare Earth Elements (REEs)
 - Use a cation exchange resin (e.g., Bio-Rad AG50W-X8).
 - Condition the column with dilute HCl.
 - Load the dissolved sample onto the column.
 - Elute the major matrix elements with dilute HCl.
 - Elute the REE fraction with a higher concentration of HCl (e.g., 6 M).
- Step 2: Separation of Cerium
 - Use a specialized extraction chromatographic resin (e.g., Eichrom Ln Resin).
 - Condition the column with dilute HNO₃.
 - Load the REE fraction onto the column.

- Selectively elute other REEs using a specific concentration of HNO_3 .
- Elute the purified Ce fraction with a different concentration of HNO_3 or a reducing agent.
- Step 3: Purification of Lanthanum
 - The effluent from the Ce separation step, containing the other REEs including La, is collected.
 - A similar ion-exchange procedure is used to isolate La from the remaining REEs.

Mass Spectrometry

- Instrumentation: Isotopic measurements are performed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). A desolvating nebulizer system is often used to enhance signal intensity and reduce oxide interferences.
- Isotope Measurement: The isotopes ^{138}Ce , ^{140}Ce , and ^{142}Ce are measured for cerium, and ^{139}La is measured for lanthanum.
- Mass Bias Correction: Instrumental mass bias is corrected by normalizing the measured isotope ratios to a known stable isotope ratio (e.g., $^{142}\text{Ce}/^{140}\text{Ce}$) and applying a correction factor.
- Interference Correction: Potential isobaric interferences (e.g., from Ba and Nd on Ce isotopes) must be carefully monitored and corrected for. This is typically achieved by monitoring non-analyte isotopes of the interfering elements and applying a mathematical correction based on their natural isotopic abundances.


Data Analysis and Age Calculation


- Isochron Plot: Plot the measured $^{138}\text{Ce}/^{142}\text{Ce}$ ratios against the $^{139}\text{La}/^{142}\text{Ce}$ ratios for all the analyzed samples (minerals or whole rocks).
- Linear Regression: Perform a linear regression on the data points. The quality of the fit is assessed by the Mean Squared Weighted Deviates (MSWD) value.

- Age Calculation: Calculate the age from the slope of the isochron using the decay constant of ^{138}La .
- Initial Ratio Determination: The initial $^{138}\text{Ce}/^{142}\text{Ce}$ ratio is determined from the y-intercept of the isochron.

Mandatory Visualizations

Principle of La-Ce Isochron Dating

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes_of_lanthanum [chemeurope.com]
- 2. Lanthanum Isotopes - List and Properties [chemlin.org]
- 3. Isotopes of lanthanum - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for La-Ce Geochronology in Rock Dating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#la-ce-geochronology-methodology-for-rock-dating>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com